molecular formula C13H27NO5S B611211 t-Boc-N-amido-PEG3-thiol CAS No. 1895922-68-5

t-Boc-N-amido-PEG3-thiol

Cat. No. B611211
M. Wt: 309.42
InChI Key: RWCUSUXTCYNDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG3-thiol is a PEG derivative containing a Boc-protected amino group and a thiol group . The hydrophilic PEG spacer increases solubility in aqueous media . The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .


Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-thiol is C13H27NO5S . It has a molecular weight of 309.4 g/mol . The elemental composition is C, 50.46; H, 8.80; N, 4.53; O, 25.85; S, 10.36 .


Chemical Reactions Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-thiol is a solid powder . It is soluble in DMSO . .

Scientific Research Applications

Nanoparticle Functionalization

  • Synthesis of Water-Soluble Nanoparticles : Trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) has been used to create water-soluble, chemically functional nanoparticles such as Au metal and FePt magnetic nanoparticles. The trifluoroethylester terminus allows attachment of primary-amine-containing molecules via amide bond formation, facilitating easy attachment of molecules like biotin and fluorescamine to nanoparticles (Latham & Williams, 2006).

Drug Delivery and Biomedical Applications

  • Synthesis of Amphiphilic Conetwork Gels : Poly(β-amino esters) and poly(amido amine) have been used to synthesize amphiphilic conetwork (APCN) gels with controlled composition and degradability. These gels show triggered degradation and drug release in various environments and are promising for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).

Hydrogel Engineering for Biomedical Uses

  • Stability of Thiol–Ene Photoclickable PEG Hydrogels : Research on thiol–norbornene photoclickable poly(ethylene glycol) (PEG) hydrogels has shown their potential in drug delivery and regenerative medicine. The stability and in vivo longevity of these hydrogels can be influenced by the type of linkage group used, with amide linkages providing longer-term stability (Hunckler et al., 2019).

Peptide Synthesis

  • Solid Phase Synthesis of Peptide C-Terminal Thioesters : The Fmoc/t-Bu method for solid phase synthesis of thioesters shows compatibility with various chemistries. This method is significant in the total chemical synthesis of proteins through native chemical ligation methods (Ingenito et al., 1999).

Novel Polymer and Material Synthesis

  • PEGylated Bioreducible Polymers for Gene Delivery : A method involving PEGylated bioreducible poly(amido amine)s has been developed for non-viral gene delivery. These polymers form nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).

Coatings and Surface Modification

  • PEG-Thiol Based Hydrogel Coatings : These coatings are used for marine antifouling applications. By varying the PEG length and cross-linker, a range of hydrogel coatings with different properties can be created, showing promise in preventing marine biofouling (Lundberg et al., 2010).

Safety And Hazards

T-Boc-N-amido-PEG3-thiol should be stored at -20°C . It should be shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

T-Boc-N-amido-PEG3-thiol is used for research purposes . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUSUXTCYNDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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